- Process for preparation of tafamidis meglumine, World Intellectual Property Organization, , ,
Cas no 594839-88-0 (Tafamidis)

Tafamidis structure
商品名:Tafamidis
Tafamidis 化学的及び物理的性質
名前と識別子
-
- 2-(3,5-Dichlorophenyl)-6-benzoxazole carboxylic acid
- Tafamidis
- 2-(3,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid
- Fx 1006
- Tafamidis Discontin
- TafamidisDiscontinued until Pfizer approves it for our agreement
- Fx1006A
- Fx-1006A
- 8FG9H9D31J
- C14H7Cl2NO3
- 2-(3,5-dichlorophenyl)benzoxazole-6-carboxylic acid
- Tafamidis [USAN:INN]
- tafamidisum
- Vyndamax
- 4his
- Vyndamax (TN)
- 3MI
- Tafamidis (USAN/INN)
- 2-(3,5-Dichlorophenyl)-6-benzoxazolecarboxylic Acid
- GTPL8378
- HMS3741E09
- BCP29089
- 3096AH
- BDBM501
- EN300-307185
- SY217402
- 2-(3,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid
- PF-06291826(Tafamidis)
- HY-14852
- FX1006
- 6-Benzoxazolecarboxylic acid, 2-(3,5-dichlorophenyl)-
- TAFAMIDIS [WHO-DD]
- TAFAMIDIS [ORANGE BOOK]
- D09673
- DTXCID20130676
- A869196
- NS00072572
- Tafamidis [USAN]
- SCHEMBL442508
- 594839-88-0 (free acid)
- VS-0125
- DTXSID00208185
- N07XX08
- Z1443584665
- DB11644
- Tafamidis (JAN/USAN/INN)
- TAFAMIDIS [MI]
- TAFAMIDIS (MART.)
- NCGC00390731-01
- MFCD16621109
- Q519447
- 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylic acid
- TAFAMIDIS [MART.]
- UNII-8FG9H9D31J
- AKOS017550076
- 137464-18-7
- FT-0674793
- tafamidis-meglumine
- s6465
- FX-1006
- C75776
- CHEMBL2103837
- BDBM50197883
- 594839-88-0
- FX-1005
- Discontinued until Pfizer approves it for our agreement''
- TAFAMIDIS [INN]
- CHEBI:78538
- EX-A3575
- TAFAMIDIS [JAN]
- PF-06291826(Tafamidis)?
- BRD-K23728141-001-01-2
- 6-Benzoxazolecarboxylic acid, 2-(3,5-dichlorophenyl)-; 2-(3,5-Dichlorophenyl)-6-benzoxazolecarboxylic acid; Fx 1006; Tafamidis; Vyndaqel
- GLXC-10770
- Vynmac (TN)
- DB-072645
-
- MDL: MFCD16621109
- インチ: 1S/C14H7Cl2NO3/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13/h1-6H,(H,18,19)
- InChIKey: TXEIIPDJKFWEEC-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C(C([H])=C(C=1[H])C1=NC2C([H])=C([H])C(C(=O)O[H])=C([H])C=2O1)Cl
計算された属性
- せいみつぶんしりょう: 306.9802985g/mol
- どういたいしつりょう: 306.9802985g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 371
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3
- 疎水性パラメータ計算基準値(XlogP): 4.2
じっけんとくせい
- 色と性状: 固体粉末、動力
- 密度みつど: 1.530
- ゆうかいてん: No data available
- ふってん: 486.7±40.0 °C at 760 mmHg
- フラッシュポイント: 248.1±27.3 °C
- ようかいど: 生物体外In Vitro:DMSO溶解度37.5 mg/mL(121.71 mM;Need ultrasonic)H2O< 0.1 mg/mL(insoluble)
- じょうきあつ: 0.0±1.3 mmHg at 25°C
Tafamidis セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Tafamidis 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-307185-0.1g |
2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid |
594839-88-0 | 95.0% | 0.1g |
$186.0 | 2025-03-19 | |
Ambeed | A225692-25mg |
2-(3,5-Dichlorophenyl)benzo[d]oxazole-6-carboxylic acid |
594839-88-0 | 98% | 25mg |
$16.0 | 2025-02-19 | |
Axon Medchem | 3533-10 mg |
Tafamidis |
594839-88-0 | 99% | 10mg |
€90.00 | 2023-07-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T64210-10mg |
Tafamidis |
594839-88-0 | 98% | 10mg |
¥1546.0 | 2023-09-06 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59680-100mg |
Tafamidis |
594839-88-0 | 98% | 100mg |
¥6382.00 | 2023-09-07 | |
Key Organics Ltd | VS-0125-10MG |
TAFAMIDIS |
594839-88-0 | >98% | 10mg |
£436.00 | 2025-02-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59680-25mg |
Tafamidis |
594839-88-0 | 98% | 25mg |
¥2157.00 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T64210-2mg |
Tafamidis |
594839-88-0 | 98% | 2mg |
¥486.0 | 2023-09-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T878291-5mg |
Tafamidis |
594839-88-0 | ≥99% | 5mg |
¥658.00 | 2022-01-13 | |
Chemenu | CM161229-100mg |
2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylic acid |
594839-88-0 | 98% | 100mg |
$1791 | 2022-02-28 |
Tafamidis 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, 50 - 55 °C; 55 °C → 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 45 °C
1.3 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 45 °C
1.3 45 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 25 - 35 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, pH 1.5 - 2, 25 - 35 °C
1.3 Solvents: Isopropanol , Water ; 25 °C → 75 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, pH 1.5 - 2, 25 - 35 °C
1.3 Solvents: Isopropanol , Water ; 25 °C → 75 °C
リファレンス
- An improved process for the preparation of tafamidis and tafamidis meglumine, India, , ,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic acid ; rt → 110 °C
1.2 Reagents: Triethylamine ; 60 - 80 °C
1.2 Reagents: Triethylamine ; 60 - 80 °C
リファレンス
- Novel crystalline form of tafamidis and its process thereof, India, , ,
ごうせいかいろ 4
はんのうじょうけん
1.1 25 - 35 °C; 6 h, 25 - 35 °C
リファレンス
- Solid state forms of 6-carboxy-2-(3,5-dichlorophenyl)-benzoxazole of formula-I and pharmaceutically acceptable salts thereof, World Intellectual Property Organization, , ,
ごうせいかいろ 5
はんのうじょうけん
1.1 Solvents: Isopropanol , Water ; 0.5 h, 70 °C → 80 °C
リファレンス
- Preparation of tafamidis meglumine and intermediates thereof, China, , ,
ごうせいかいろ 6
はんのうじょうけん
1.1 Solvents: Acetone ; 2 h, 55 - 65 °C
リファレンス
- Novel process for the preparation of 6-carboxy-2-(3,5-dichlorophenyl)-benzoxazole and its pharmaceutically acceptable salts, India, , ,
Tafamidis Raw materials
- Tafamidis
- 6-Benzoxazolecarboxylic acid, 2-(3,5-dichlorophenyl)-, methyl ester
- Meglumine
- 4-(3,5-Dichlorobenzoyl)amino-3-hydroxybenzoic Acid
Tafamidis Preparation Products
Tafamidis 関連文献
-
Francesco Ferlin,Mitchell K. van der Hulst,Stefano Santoro,Daniela Lanari,Luigi Vaccaro Green Chem. 2019 21 5298
-
Kun-Ming Liu,Rui Zhang,Xin-Fang Duan Org. Biomol. Chem. 2016 14 1593
-
Jinsheng Liu,Yinghong Xiong,Yanan Huang,Xinyin Zhu,Yu Liu,Lei Zhang,Jinwu Yan New J. Chem. 2021 45 18453
-
Nojoon Myung,Stephen Connelly,Boyoung Kim,Sung Jean Park,Ian A. Wilson,Jeffery W. Kelly,Sungwook Choi Chem. Commun. 2013 49 9188
-
Bryan J. Lampkin,Cecilia Monteiro,Evan T. Powers,Paige M. Bouc,Jeffery W. Kelly,Brett VanVeller Org. Biomol. Chem. 2019 17 1076
-
Shivani Soni,Nusrat Sahiba,Sunita Teli,Pankaj Teli,Lokesh Kumar Agarwal,Shikha Agarwal RSC Adv. 2023 13 24093
-
Hui Peng,Qian Liu,Yameng Sun,Bingling Luo,Tianyian Yu,Peng Huang,Daqian Zhu,Shijun Wen Org. Chem. Front. 2022 9 1137
-
Ming-Chen Fu,Jia-Xin Wang,Wei Ge,Fang-Ming Du,Yao Fu Org. Chem. Front. 2023 10 35
-
Francesco Ferlin,Daniela Lanari,Luigi Vaccaro Green Chem. 2020 22 5937
-
Pu Chun Ke,Ruhong Zhou,Louise C. Serpell,Roland Riek,Tuomas P. J. Knowles,Hilal A. Lashuel,Ehud Gazit,Ian W. Hamley,Thomas P. Davis,Marcus F?ndrich,Daniel Erik Otzen,Matthew R. Chapman,Christopher M. Dobson,David S. Eisenberg,Raffaele Mezzenga Chem. Soc. Rev. 2020 49 5473
594839-88-0 (Tafamidis) 関連製品
- 20000-54-8(4-(Benzodoxazol-2-yl)benzoic Acid)
- 1261998-75-7(3-Pyridinol, 6-(3-chloro-4-fluorophenyl)-)
- 2230789-89-4((1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, cis)
- 900641-06-7(N-(4-Sulfamoylphenyl)piperidine-4-carboxamide)
- 2137585-22-7(4-bromo-1-2-(methoxymethyl)-3-methylbutyl-1H-pyrazol-3-amine)
- 1019603-65-6(4-Bromo-N-(2-fluorobenzyl)-2-methylaniline)
- 1217500-74-7(3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid)
- 1312904-12-3(5-Phenyloxolane-2-carboxylic acid)
- 1803743-41-0(3-Bromo-1-(2-(bromomethyl)-6-chlorophenyl)propan-1-one)
- 70067-70-8(3-(naphthalen-1-yl)propanenitrile)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:594839-88-0)2-(3,5-Dichlorophenyl)-6-benzoxazole carboxylic acid

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:594839-88-0)Tafamidis

清らかである:99%
はかる:5g
価格 ($):274.0